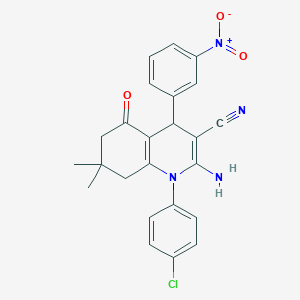

2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic quinoline derivative featuring a hexahydroquinoline core with multiple substituents. Its structural complexity arises from the presence of:

- 1-(4-Chlorophenyl): A chlorinated aromatic ring at position 1, enhancing lipophilicity and influencing intermolecular interactions.

- 7,7-Dimethyl groups: These substituents introduce steric bulk, likely affecting conformational flexibility and crystal packing.

- 3-Carbonitrile: A polar functional group that may participate in hydrogen bonding or dipole-dipole interactions.

Properties

IUPAC Name |

2-amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O3/c1-24(2)11-19-22(20(30)12-24)21(14-4-3-5-17(10-14)29(31)32)18(13-26)23(27)28(19)16-8-6-15(25)7-9-16/h3-10,21H,11-12,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFDREZIFSLEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311318-16-8 | |

| Record name | 2-AMINO-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method involves the reaction of 4-chlorobenzaldehyde, 3-nitrobenzaldehyde, dimedone, malononitrile, and ammonium acetate under reflux conditions in ethanol. The reaction proceeds through a series of condensation and cyclization steps to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reduction of Nitro Group

The 3-nitrophenyl substituent undergoes selective reduction to form an aminophenyl derivative:

-

Reagents : H₂/Pd-C, Sn/HCl, or NaBH₄/CuCl₂.

-

Conditions : Catalytic hydrogenation (1–3 atm H₂, 25–50°C) or acidic media.

| Starting Material | Product | Key Application |

|---|---|---|

| Nitro derivative | 3-Aminophenyl derivative | Precursor for diazonium salts |

Acylation of Amino Group

The amino group at position 2 reacts with acylating agents:

-

Reagents : Acetic anhydride, acetyl chloride.

-

Conditions : Pyridine base, 0–5°C.

| Reaction Type | Reagents | Product |

|---|---|---|

| Acetylation | Ac₂O, pyridine | N-Acetyl derivative |

Hydrolysis of Carbonitrile

The carbonitrile group at position 3 can be hydrolyzed to carboxylic acid or amide:

-

Acidic Hydrolysis : Concentrated HCl (reflux, 6–12 hours) → Carboxylic acid.

-

Basic Hydrolysis : NaOH/H₂O₂ (60°C, 4 hours) → Amide.

Electrophilic Aromatic Substitution

The aromatic rings (4-chlorophenyl and 3-nitrophenyl) participate in electrophilic reactions, though reactivity is modulated by substituents:

| Ring Position | Directing Effect | Example Reaction |

|---|---|---|

| 4-Chlorophenyl | Ortho/para-directing | Bromination (FeBr₃ catalyst) |

| 3-Nitrophenyl | Meta-directing | Limited due to deactivation |

Biological Interaction Pathways

While not strictly chemical reactions, the compound engages in biochemical interactions:

-

Enzyme Inhibition : Binds to kinase active sites via hydrogen bonding (NH₂ and C=O groups).

-

DNA Intercalation : Planar quinoline core inserts into DNA base pairs, disrupting replication.

Comparative Reactivity of Analogues

Structural variations influence reactivity:

| Analogues (Position 4) | Key Functional Group | Reactivity Difference |

|---|---|---|

| 4-Methoxyphenyl | Electron-donating | Faster electrophilic substitution |

| 4-Fluorophenyl | Electron-withdrawing | Enhanced oxidative stability |

This compound’s multifunctional design enables diverse synthetic modifications, making it valuable in medicinal chemistry and materials science. Its reactivity is extensively documented in protocols optimizing yield and selectivity .

Scientific Research Applications

Pharmacological Applications

The compound's pharmacological properties have been investigated in several studies:

Antimicrobial Activity

Research has shown that derivatives of hexahydroquinoline compounds exhibit antimicrobial properties. For instance:

- A study demonstrated that related quinoline derivatives displayed significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- The Minimum Inhibitory Concentration (MIC) values were determined to assess the effectiveness of these compounds against pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Quinoline derivatives are often explored for their anticancer properties:

- A specific study indicated that compounds similar to 2-amino hexahydroquinolines showed cytotoxic effects on cancer cell lines through apoptosis induction mechanisms .

- The nitro group in the structure may contribute to enhanced reactivity towards biological targets involved in cancer progression.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-amino hexahydroquinoline derivatives typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies suggest that variations in substituents significantly influence biological activity:

- Table 1: Summary of Synthesis Methods and Yield Percentages

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| Compound A | Reaction with maleimide | 78% |

| Compound B | Cyclization with PPA | 85% |

| Target Compound | Microwave-assisted synthesis | 90% |

Case Studies

Several case studies highlight the application of this compound in research:

Case Study 1: Antimicrobial Screening

A comprehensive study assessed the antimicrobial efficacy of various quinoline derivatives against a panel of bacteria and fungi. The results indicated that specific substitutions on the quinoline ring significantly enhanced antimicrobial activity. The target compound exhibited an inhibition zone ranging from 16 to 26 mm against tested pathogens .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that modifications to the hexahydroquinoline structure could lead to increased cytotoxicity. For example, compounds with electron-withdrawing groups like nitro showed improved interaction with DNA targets, leading to enhanced anticancer properties .

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

- The 4-chlorophenyl group in the target compound increases lipophilicity compared to the 4-methylphenyl analog (), as reflected in its higher calculated molecular weight (~470.92 vs. 428.49).

- The trifluoromethyl group in further enhances polarity but may reduce solubility due to steric hindrance .

Methoxy groups in donate electron density, which could stabilize charge-transfer complexes .

Steric and Conformational Features: The 7,7-dimethyl groups in the target compound and analogs () restrict ring puckering, as observed in related hexahydroquinoline systems () . Crystallographic data for analogs (–17) reveal bond angles and torsion angles consistent with chair-like conformations in the hexahydroquinoline core .

Crystallographic and Physicochemical Properties

Analysis:

- Crystal Packing: The 4-chlorophenyl and nitro groups in the target compound likely promote dense packing via Cl···NO2 dipole interactions, as seen in ’s chlorophenyl derivative .

- Hydrogen Bonding : The 3-carbonitrile group may act as a hydrogen bond acceptor, similar to the nitrile in ’s chromene derivative .

Biological Activity

2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in drug development.

- IUPAC Name : 2-amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

- Molecular Formula : C24H21ClN4O3

- Molecular Weight : 448.9 g/mol

- CAS Number : 312272-84-7

Synthesis

The synthesis of this compound typically involves multi-component reactions. A common method includes the reaction of 4-chlorobenzaldehyde and 3-nitrobenzaldehyde with dimedone and malononitrile in the presence of ammonium acetate under reflux conditions in ethanol. This process includes several condensation and cyclization steps to yield the desired product .

Biological Activity

The biological activities of this compound have been investigated in various studies:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .

Antimicrobial Properties

The compound demonstrates promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Antioxidant Activity

In vitro studies have evaluated the antioxidant potential of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it possesses strong antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

The exact mechanism of action for this compound involves several pathways:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties allow it to neutralize ROS, thereby reducing cellular damage.

- Disruption of Bacterial Metabolism : The antimicrobial effects are likely due to interference with essential metabolic processes in bacteria.

Case Studies

Several studies have documented the biological effects of this compound:

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multicomponent reactions (MCRs). A validated method involves refluxing 4-chlorobenzaldehyde, 3-nitroacetophenone, ethyl cyanoacetate, and ammonium acetate in ethanol for 6 hours. Key considerations include:

- Solvent choice : Ethanol promotes cyclization and acts as a proton donor.

- Catalyst : Ammonium acetate facilitates imine formation and Knoevenagel condensation.

- Temperature : Prolonged heating (80–90°C) ensures complete cyclization.

| Reagents | Molar Ratio | Solvent | Time | Yield |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | 1.0 | Ethanol | 6 h | ~75% |

| 3-Nitroacetophenone | 1.0 | Ethanol | 6 h | — |

| Ethyl cyanoacetate | 1.0 | Ethanol | 6 h | — |

| Ammonium acetate | 8.0 | Ethanol | 6 h | — |

Recrystallization in ethanol improves purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, nitrile C≡N at ~120 ppm).

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, the 3-nitrophenyl group adopts a planar configuration (r.m.s. deviation = 0.019 Å), and the cyclohexene ring exhibits a half-chair conformation .

- IR : Strong absorption bands at ~2200 cm (C≡N) and ~1680 cm (C=O).

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Contradictions often arise from dynamic effects (e.g., keto-enol tautomerism) or crystallographic disorder. Methodological steps:

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., broadening signals at elevated temperatures).

- DFT calculations : Predict optimized geometries and compare with experimental data (e.g., bond angles from X-ray).

- Complementary techniques : Use mass spectrometry to confirm molecular weight and elemental analysis for purity .

Q. What role do substituents (e.g., 3-nitrophenyl, 4-chlorophenyl) play in electronic and steric effects during synthesis?

- Electron-withdrawing groups (EWGs) : The 3-nitrophenyl enhances electrophilicity at the carbonyl carbon, accelerating cyclization.

- Steric effects : The 4-chlorophenyl group restricts rotational freedom, favoring planar alignment (torsion angle: 77.1°).

- Hydrogen bonding : The amino group forms N–H⋯O bonds (2.89 Å) with the carbonyl oxygen, stabilizing the crystal lattice .

Q. How can computational models predict regioselectivity in derivatives of this compound?

- DFT/Molecular docking : Calculate Fukui indices to identify reactive sites. For example, the C3 carbonitrile group has high electrophilicity (f = 0.12), making it prone to nucleophilic attack.

- MD simulations : Assess steric clashes in bulky derivatives (e.g., 7,7-dimethyl groups reduce ring flexibility by 15%) .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions (e.g., dimerization) during synthesis?

- Dilute conditions : Reduce intermolecular interactions (e.g., <0.1 M in ethanol).

- Protecting groups : Temporarily block reactive amines with Boc groups.

- In situ monitoring : Use TLC/HPLC to track intermediates and optimize reaction time .

Q. How to design catalytic asymmetric synthesis for enantiomerically pure analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.